molecular formula C12H24N2O2 B2606852 tert-butyl N-{[1-(aminomethyl)cyclopentyl]methyl}carbamate CAS No. 1548675-07-5

tert-butyl N-{[1-(aminomethyl)cyclopentyl]methyl}carbamate

Cat. No. B2606852
M. Wt: 228.336
InChI Key: MLLOEJBZXMVGCN-UHFFFAOYSA-N
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Description

“tert-butyl N-{[1-(aminomethyl)cyclopentyl]methyl}carbamate” is a chemical compound with the IUPAC name tert-butyl ( (1- (aminomethyl)cyclopentyl)methyl)carbamate . It has a molecular weight of 228.33 .


Synthesis Analysis

The synthesis of tert-butyl carbamates, which includes “tert-butyl N-{[1-(aminomethyl)cyclopentyl]methyl}carbamate”, can be achieved in high yields at low temperature by the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-12(8-13)6-4-5-7-12/h4-9,13H2,1-3H3,(H,14,15). This code provides a unique identifier for the molecular structure .

Scientific Research Applications

Enantioselective Synthesis of Carbocyclic Analogues

The compound is a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, demonstrating its importance in the synthesis of nucleic acid analogues. This synthesis approach can be fundamental in developing novel therapeutic agents and understanding genetic materials' structural dynamics (Ober et al., 2004).

Synthesis of Biologically Active Compounds

Another study highlights its role as an intermediate in synthesizing biologically active compounds, such as omisertinib (AZD9291), showcasing its application in medicinal chemistry and drug discovery processes. The optimized synthesis pathway emphasizes the compound's versatility and utility in creating pharmacologically relevant molecules (Zhao et al., 2017).

Application in Diels-Alder Reactions

The compound's derivative was used in a Diels-Alder reaction, a key method in synthetic organic chemistry, to create complex molecular structures. This application underlines its utility in constructing cyclic and polycyclic frameworks, essential for developing materials and active pharmaceutical ingredients (Padwa et al., 2003).

Synthesis of Spirocyclopropanated Analogues

In a study focused on insecticides, the compound was transformed into spirocyclopropanated analogues of Thiacloprid and Imidacloprid, highlighting its role in developing agrochemicals. This synthesis pathway offers insights into creating more effective and safer pest control solutions (Brackmann et al., 2005).

Safety And Hazards

The compound is classified under GHS05 and GHS07 hazard pictograms. The hazard statements include H302, H315, H318, and H335. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl N-[[1-(aminomethyl)cyclopentyl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-12(8-13)6-4-5-7-12/h4-9,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLOEJBZXMVGCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCCC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-{[1-(aminomethyl)cyclopentyl]methyl}carbamate

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